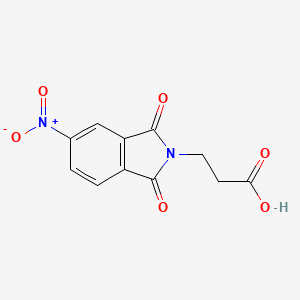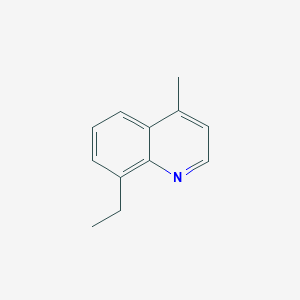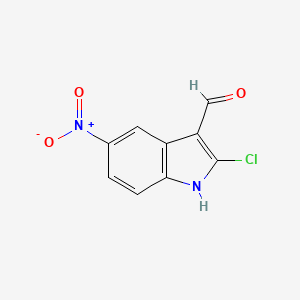
4-cyclohexylcyclohexan-1-amine
Vue d'ensemble
Description
4-Cyclohexylcyclohexan-1-amine is an organic compound belonging to the class of aliphatic amines It is characterized by a cyclohexane ring substituted with a cyclohexyl group and an amine group at the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyclohexylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol. This process typically requires high temperatures and pressures to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize advanced catalytic systems to ensure high yields and purity of the final product. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations, ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4), anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, basic or acidic conditions depending on the specific reaction.
Major Products
Oxidation: Amine oxides, quaternary ammonium compounds.
Reduction: Primary and secondary amines.
Substitution: Substituted amines with various functional groups.
Applications De Recherche Scientifique
4-Cyclohexylcyclohexan-1-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: This compound is used as a corrosion inhibitor and in the production of rubber accelerators.
Mécanisme D'action
The mechanism of action of 4-cyclohexylcyclohexan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. The compound can also form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with a single cyclohexane ring and an amine group.
4-Aminocyclohexylcyclohexane: Similar structure but with an additional amino group.
Cyclohexanamine: Another related compound with a single cyclohexane ring and an amine group.
Uniqueness
4-Cyclohexylcyclohexan-1-amine is unique due to its dual cyclohexane rings, which confer distinct steric and electronic properties
Propriétés
Numéro CAS |
6623-10-5 |
|---|---|
Formule moléculaire |
C12H23N |
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
4-cyclohexylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9,13H2 |
Clé InChI |
HUCGKSXUGYWDMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CCC(CC2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














